Ethyl 3-oxooxepan-2-carboxylate

概要

説明

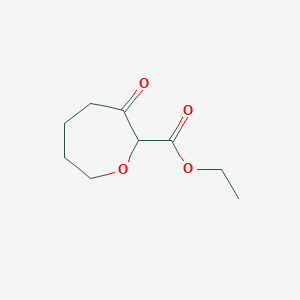

Ethyl 3-oxooxepan-2-carboxylate is an organic compound with the molecular formula C₉H₁₄O₄ It is a member of the oxepane family, characterized by a seven-membered ring containing an oxygen atom

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-oxooxepan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in ethanol under reflux conditions . Another method includes the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.

化学反応の分析

Ring-Opening Reactions

The oxepane ring (7-membered lactone) in Ethyl 3-oxooxepan-2-carboxylate is susceptible to nucleophilic attack due to ring strain and the electron-withdrawing ketone group.

Hydrolysis

-

Acidic Conditions : The ester group hydrolyzes to form a carboxylic acid, while the lactone ring may undergo acid-catalyzed ring-opening to yield a diacid derivative.

-

Basic Conditions : Saponification of the ester group occurs, forming a carboxylate salt. The ketone group may remain intact or participate in further base-mediated rearrangements.

Nucleophilic Substitution

-

Ammonia/Amines : The ester group reacts with amines to form amides (e.g., 3-oxooxepan-2-carboxamide).

-

Alcohols : Transesterification reactions can replace the ethyl group with other alkyl chains (e.g., methyl or benzyl esters).

Reduction Reactions

The ketone group at the 3-position is a key reactive site:

Catalytic Hydrogenation

-

Reduction of the ketone to a secondary alcohol using :

The lactone ring typically remains intact under mild conditions.

Metal Hydride Reduction

-

Sodium borohydride () selectively reduces the ketone to an alcohol without affecting the ester or lactone.

Oxidation Reactions

-

Strong Oxidizing Agents (e.g., ): The ketone group resists oxidation, but the lactone ring may undergo cleavage to form dicarboxylic acids.

-

Ozonolysis : Potential cleavage of the lactone ring’s C-O bond, yielding carbonyl-containing fragments.

Cycloaddition and Rearrangements

The electron-deficient ketone and ester groups may participate in:

-

Diels-Alder Reactions : The α,β-unsaturated lactone (if tautomerized) could act as a dienophile.

-

Claisen Rearrangement : The ester group may rearrange under thermal conditions, forming γ,δ-unsaturated ketones.

Reaction with Organometallics

-

Grignard Reagents : Attack at the ketone carbonyl generates tertiary alcohols, while the lactone ring may remain intact or open depending on steric and electronic factors.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation of the ester group may occur, yielding 3-oxooxepane and releasing .

Photochemical Reactions

UV irradiation could induce Norrish-type cleavage of the ketone group, generating radicals or fragmenting the lactone ring.

Challenges and Research Gaps

The provided sources lack direct experimental data on this compound. Current predictions are extrapolated from:

-

Ethyl coumarin-3-carboxylate : Similar ester reactivity (e.g., transesterification, hydrolysis).

-

Oxetane derivatives : Insights into ring-opening mechanisms (excluded per user request but noted for context).

-

Ethylbenzene oxidation : General principles of ketone and ester transformations under oxidative conditions.

Further experimental studies are required to validate these pathways for this compound.

科学的研究の応用

Ethyl 3-oxooxepan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of ethyl 3-oxooxepan-2-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity. These interactions can lead to changes in biochemical pathways and cellular processes, depending on the specific context and application.

類似化合物との比較

Ethyl 3-oxooxepan-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar structure but contains a piperidine ring instead of an oxepane ring.

Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another related compound with an indole ring structure.

The uniqueness of this compound lies in its oxepane ring, which imparts distinct chemical and physical properties compared to other similar compounds.

生物活性

Ethyl 3-oxooxepan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in various fields.

1. Chemical Structure and Synthesis

This compound is an ester derivative characterized by a cyclic structure that includes a ketone and carboxylate functional groups. The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield high purity and yield.

2.1 Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. A study demonstrated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 3b | E. coli | High |

| 3b | S. aureus | Moderate |

| 4b | C. albicans | High |

The presence of electron-withdrawing groups on the aromatic moiety significantly enhances the antibacterial activity of these compounds, suggesting a structure-activity relationship that merits further investigation .

2.2 Anticancer Activity

This compound derivatives have also been evaluated for their anticancer properties. In vitro studies indicated that certain analogs could reduce the viability of cancer cell lines such as A549 (human lung cancer cells) by up to 63% . The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms require further elucidation.

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of synthesized compounds, several derivatives of this compound were tested for antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited superior activity against both bacteria and fungi compared to their unsubstituted counterparts .

Case Study 2: Anticancer Screening

A recent study focused on the anticancer potential of this compound derivatives in vitro. The compounds were subjected to cytotoxicity assays against various cancer cell lines, revealing significant differences in efficacy based on structural modifications .

4. Conclusion

This compound represents a promising scaffold for the development of new antimicrobial and anticancer agents. The ongoing research into its biological activities highlights the importance of structural modifications in enhancing efficacy against targeted pathogens and cancer cells. Further studies are required to fully understand the mechanisms behind its biological activity and to explore its therapeutic potential.

特性

IUPAC Name |

ethyl 3-oxooxepane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-12-9(11)8-7(10)5-3-4-6-13-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSHROZQZGNLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。